molecular formula C14H12N2O3S B2937947 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 477511-61-8

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2937947
CAS RN: 477511-61-8
M. Wt: 288.32
InChI Key: XVEAWUJTYRZZLK-CCEZHUSRSA-N
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Description

The compound is a derivative of 4-methylbenzo[d]thiazol-2-amine , which is a chemical with the molecular formula C8H12N2S and a molecular weight of 168.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methylbenzo[d]thiazol-2-amine, a related compound, include a boiling point of 315.7±11.0 °C (Predicted), a density of 1.191±0.06 g/cm3 (Predicted), and a pKa of 5.98±0.40 (Predicted) .

Scientific Research Applications

Antibacterial Activity

The benzothiazole moiety is known for its antibacterial properties. Research has shown that derivatives of 3-methylbenzo[d]thiazol exhibit strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA, VRE, and NDM-1 Escherichia coli . These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, leading to bacterial cell death. This mechanism suggests that our compound could be developed into a new class of antibiotics targeting FtsZ.

Anti-inflammatory Applications

Thiazole carboxamide derivatives have been studied for their potential as cyclooxygenase (COX) inhibitors . These compounds could be designed to selectively inhibit COX-2 over COX-1, which is desirable for anti-inflammatory drugs to reduce side effects. Given the structural similarity, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide could be explored for its COX inhibitory activity, potentially leading to new nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Properties

Furan derivatives are known to possess a wide range of biological activities, including anticancer properties . The incorporation of the furan nucleus into drug design is a significant synthetic strategy in the search for new therapeutic agents. The compound , with its furan carboxamide moiety, could be investigated for its cytotoxic effects against cancer cell lines.

Antimicrobial Resistance Combatant

The rise of antimicrobial resistance is a global concern. Furan derivatives have been recognized for their role in combating this issue due to their antimicrobial properties . The subject compound could be part of a new wave of antimicrobial agents with a novel mechanism of action, providing an alternative in the fight against drug-resistant infections.

Material Science Applications

Benzothiazole and furan derivatives have been used in material science for their unique chemical properties . The compound could be investigated for its utility in creating new materials with specific desired properties, such as conductivity, fluorescence, or stability under certain conditions.

Safety And Hazards

The safety and hazards associated with 4-methylbenzo[d]thiazol-2-amine, a related compound, include hazard statements H302-H315-H319-H335, and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

While specific future directions for your compound are not available, the development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . This includes the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells .

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-16-12-9(18-2)5-3-7-11(12)20-14(16)15-13(17)10-6-4-8-19-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAWUJTYRZZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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